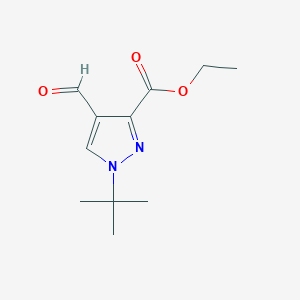

Ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate

Descripción

Ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate (CAS: 1374258-06-6) is a pyrazole derivative featuring a tert-butyl group at position 1, a formyl group at position 4, and an ethyl carboxylate ester at position 2. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive formyl group, which facilitates further functionalization. Its purity is reported as 95% (Combi-Blocks), and it is cataloged under MFCD25542255 .

Propiedades

IUPAC Name |

ethyl 1-tert-butyl-4-formylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-5-16-10(15)9-8(7-14)6-13(12-9)11(2,3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBGSHXHSIWUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Esters

are a class of organic compounds that are commonly used in a wide variety of applications, including as solvents, plasticizers, and in the manufacture of detergents and pharmaceuticals. They are known to undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid.

Pyrazoles

are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Actividad Biológica

Ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with a formyl group and a tert-butyl ester, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 218.24 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 821767-61-7 |

Enzyme Interactions: this compound has been shown to interact with various enzymes, particularly as an inhibitor. It can bind to the active sites of enzymes, influencing their catalytic activity. For instance, it has been reported to inhibit pyrazole carboxylase, which is involved in the carboxylation of pyrazole derivatives.

Cellular Effects: The compound affects several cellular processes, notably signaling pathways such as the PI3K/AKT/mTOR pathway. These pathways are crucial for regulating cell growth and survival, indicating potential applications in cancer therapy.

The mechanism by which this compound exerts its effects is primarily through enzyme inhibition. The formyl group can form hydrogen bonds with amino acid residues in the enzyme's active site, while the pyrazole ring participates in π-π interactions with aromatic residues. This dual interaction enhances its inhibitory potency against target enzymes.

Biological Activity Studies

Recent studies have highlighted the compound's potential therapeutic applications:

- Anticancer Activity: this compound has demonstrated significant anticancer activity in vitro against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. These findings suggest that it may inhibit tumor growth by targeting specific cellular pathways .

- Anti-inflammatory Effects: The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit such activities, which could be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Activity

In a study involving several pyrazole derivatives, this compound was found to inhibit the growth of colorectal cancer cells significantly. The study utilized various assays to assess cell viability and apoptosis induction, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was shown to effectively inhibit the activity of specific kinases involved in cancer progression, further supporting its application in targeted cancer therapies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

Pyrazole derivatives, including ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate, are recognized for their diverse biological activities. They have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. For instance, studies indicate that modifications of pyrazole compounds can enhance their efficacy against specific cancer cell lines, such as A549 lung cancer cells.

Case Study: Anticancer Activity

A study involving the synthesis of ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives demonstrated significant inhibition of cancer cell growth. This suggests that similar modifications to this compound could yield compounds with enhanced biological activity.

Organic Synthesis

Synthetic Intermediates:

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for constructing more complex molecules. The compound can participate in cross-coupling reactions to produce diverse pyrazole-based frameworks .

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Cross-Coupling | Reflux in acetonitrile | Condensed pyrazoles |

| Aldol Condensation | Base-catalyzed | Pyrazole-fused frameworks |

| Hydrazone Formation | Acidic conditions | Hydrazone derivatives |

Analytical Chemistry

Use as Analytical Reagents:

The compound can also serve as an analytical reagent or a building block for synthesizing compounds with desirable analytical properties. Its ability to form stable complexes with metal ions makes it suitable for use in various analytical techniques .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

Pyrazole derivatives are distinguished by substituents on the heterocyclic ring, which influence physicochemical properties and reactivity. Key analogs include:

- Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Features a 2,4-dinitrophenyl group at position 1. This compound exhibits antibacterial activity against E. coli and S. aureus .

- Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Substituted with a 4-chlorophenyl group (CAS: 1156510-03-0).

- Ethyl 1-benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate : A triazole-pyrazole hybrid synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The triazole moiety introduces hydrogen-bonding capabilities, which may enhance intermolecular interactions in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.